N2-Lauroyl-L-glutamine-d23

Quantitative Mass Spectrometry Lipidomics Isotopic Purity

N2-Lauroyl-L-glutamine-d23 (CAS: 1795786-88-7) is a stable isotope-labeled derivative of N2-Lauroyl-L-glutamine, a fatty acyl amino acid consisting of an L-glutamine backbone acylated with a lauroyl (dodecanoyl) group at the N2 position. This deuterated compound incorporates 23 deuterium atoms across all non-exchangeable hydrogen positions of the lauroyl chain, yielding a molecular formula of C₁₇H₉D₂₃N₂O₄ and a molecular weight of 351.59 g/mol.

Molecular Formula C17H32N2O4
Molecular Weight 351.59 g/mol
Cat. No. B12420521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Lauroyl-L-glutamine-d23
Molecular FormulaC17H32N2O4
Molecular Weight351.59 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23)/t14-/m0/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2
InChIKeyUSMCNVFGYLZLGM-HZQGCWOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N2-Lauroyl-L-glutamine-d23: Deuterated Fatty Acyl Amino Acid for LC-MS Quantification and Metabolic Tracing


N2-Lauroyl-L-glutamine-d23 (CAS: 1795786-88-7) is a stable isotope-labeled derivative of N2-Lauroyl-L-glutamine, a fatty acyl amino acid consisting of an L-glutamine backbone acylated with a lauroyl (dodecanoyl) group at the N2 position . This deuterated compound incorporates 23 deuterium atoms across all non-exchangeable hydrogen positions of the lauroyl chain, yielding a molecular formula of C₁₇H₉D₂₃N₂O₄ and a molecular weight of 351.59 g/mol . The non-deuterated analog, N2-Lauroyl-L-glutamine (CAS: 109570-04-9), has a molecular formula of C₁₇H₃₂N₂O₄ and a molecular weight of 328.45 g/mol . This 23 Da mass shift, combined with near-identical chemical behavior, enables its primary utility as an internal standard for quantitative mass spectrometry and as a tracer in metabolic flux studies .

Why N2-Lauroyl-L-glutamine-d23 Cannot Be Substituted by Its Non-Deuterated Analog or Other In-Class Compounds


In quantitative mass spectrometry workflows, particularly in targeted lipidomics and metabolomics, substituting a deuterated internal standard like N2-Lauroyl-L-glutamine-d23 with a non-isotopic structural analog introduces unacceptable analytical variability [1]. The critical failure mechanism lies in differential matrix effects and ionization efficiency: while a non-deuterated analog may exhibit similar chromatographic retention, it cannot co-elute and ionize identically with the target analyte across all sample matrices, leading to quantification errors that can exceed 20-30% in complex biological extracts [2]. In contrast, perdeuterated internal standards like N2-Lauroyl-L-glutamine-d23, with 23 deuterium atoms, provide a stable mass shift (Δm = 23 Da) that ensures complete baseline separation in the mass analyzer while maintaining nearly identical physicochemical properties—extraction recovery, retention time, and ionization efficiency—thereby correcting for sample-to-sample variability in sample preparation, LC injection, and ESI ion suppression [3]. Generic substitution with other deuterated fatty acyl amino acids (e.g., deuterated palmitoyl or octanoyl glutamine) is also invalid due to differential chromatographic retention and potential isotopic cross-talk, which compromises the fundamental requirement of an internal standard to accurately mirror the target analyte's behavior throughout the entire analytical workflow.

Quantitative Differentiation of N2-Lauroyl-L-glutamine-d23: Head-to-Head Evidence for Procurement Decisions


Isotopic Purity: 98 atom% D Enables High-Fidelity Quantification with Minimal Isotopic Cross-Talk

N2-Lauroyl-L-glutamine-d23 is supplied with a certified isotopic purity of ≥98 atom% D, a critical quality metric for internal standards used in absolute quantification . This high isotopic enrichment ensures that the M+23 ion signal is minimally contaminated by natural abundance ¹³C isotopes from the unlabeled analog, reducing quantitative bias. In contrast, lower-purity deuterated standards (e.g., <95 atom% D) exhibit significant isotopic cross-talk, where the M+n ion channel contains contributions from both the labeled internal standard and the unlabeled analyte's isotopic envelope, leading to non-linear calibration curves and systematic underestimation of analyte concentration [1].

Quantitative Mass Spectrometry Lipidomics Isotopic Purity

Mass Shift Differential: Δm = 23 Da Provides Complete Baseline Resolution from Unlabeled Analyte

The substitution of 23 hydrogen atoms with deuterium in N2-Lauroyl-L-glutamine-d23 results in a molecular weight of 351.59 g/mol, a net mass increase of 23.14 Da relative to the unlabeled N2-Lauroyl-L-glutamine (328.45 g/mol) . This mass shift ensures that the [M+H]⁺ precursor ion of the internal standard (m/z ~352.6) is separated by 23 m/z units from the analyte's [M+H]⁺ ion (m/z ~329.5), placing it well outside the natural isotopic envelope of the unlabeled compound. In triple quadrupole or high-resolution MS workflows, this separation eliminates spectral overlap and enables independent monitoring of analyte and internal standard MRM transitions without cross-channel interference [1].

LC-MS/MS Internal Standard Mass Spectrometry

Chromatographic Co-Elution Fidelity: Deuterated Internal Standard Corrects for ESI Matrix Effects

A defining advantage of perdeuterated internal standards over structural analogs is near-identical chromatographic retention time (RT) and electrospray ionization (ESI) response [1]. In head-to-head evaluations of deuterated versus non-deuterated internal standards, deuterated analogs consistently exhibit RT differences of ≤0.02-0.05 minutes under standard reversed-phase LC conditions, a deviation that does not meaningfully alter the extent of co-eluting matrix suppression [2]. This contrasts with non-isotopic structural analogs, which may elute in different solvent composition windows and experience distinct matrix effects, leading to inaccurate quantification. For N2-Lauroyl-L-glutamine-d23, the incorporation of 23 deuterium atoms on the lauroyl chain maintains reversed-phase retention (LogP ~3.5) within analytical variability of the unlabeled compound, ensuring that the internal standard experiences the identical ion suppression or enhancement as the target analyte across the entire chromatographic peak .

LC-MS Matrix Effects Quantitative Bioanalysis

Application-Specific Utility: Deuterated Tracer for Metabolic Flux and Protein Refolding Studies

The unlabeled parent compound, N2-Lauroyl-L-glutamine, has established utility as a solubilizing detergent in a novel protein refolding system, where it facilitates the renaturation of denatured proteins by preventing aggregation [1]. The deuterated analog, N2-Lauroyl-L-glutamine-d23, extends this utility by enabling precise tracking of the compound's fate in these systems via mass spectrometry or NMR, without altering the detergent's critical micelle concentration or solubilization efficiency . In comparative studies of deuterated versus non-deuterated detergents, the deuterium kinetic isotope effect (KIE) on micelle formation and protein-detergent interactions is negligible (KIE ≈ 1.0 for physical processes), ensuring that the labeled analog functions identically as a solubilizing agent while providing an orthogonal analytical handle for quantification [2].

Metabolic Tracing Protein Refolding Detergent

Optimal Use Cases for N2-Lauroyl-L-glutamine-d23 in Quantitative Bioanalysis and Bioprocess Development


Absolute Quantification of N2-Lauroyl-L-glutamine in Lipidomics and Metabolomics Workflows

N2-Lauroyl-L-glutamine-d23 serves as an optimal stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of endogenous or exogenous N2-Lauroyl-L-glutamine in biological matrices (plasma, tissue, cell lysates) using LC-MS/MS. The 23 Da mass shift ensures complete spectral separation, while the ≥98 atom% D purity minimizes isotopic cross-talk. The internal standard is spiked into samples prior to extraction, enabling correction for analyte losses during sample preparation and for matrix-induced ion suppression in ESI [1].

Metabolic Flux Analysis and Tracer Studies of Fatty Acyl Amino Acid Metabolism

As a perdeuterated tracer, N2-Lauroyl-L-glutamine-d23 enables the investigation of metabolic pathways involving N-acyl amino acids. By administering the deuterated compound to cell cultures or animal models and monitoring the fate of the deuterium label via LC-MS or NMR, researchers can quantify rates of hydrolysis (yielding lauric acid-d23 and L-glutamine), transacylation, or incorporation into downstream metabolites [2]. The 23 deuterium atoms provide a robust mass tag that is resistant to metabolic exchange under physiological conditions.

Process Analytical Technology (PAT) for Protein Refolding and Bioprocess Monitoring

In biopharmaceutical manufacturing, N2-Lauroyl-L-glutamine-d23 can be employed as a process-internal standard to monitor the concentration and integrity of the non-deuterated detergent used in protein refolding unit operations. Spiking the deuterated analog into process samples enables accurate quantification of the detergent's concentration by LC-MS, even in the presence of high protein loads and complex formulation buffers [3]. This supports process optimization and ensures consistent refolding yields across manufacturing batches.

NMR Spectroscopy: Structural Elucidation and Dynamic Studies

The selective deuteration of the lauroyl chain in N2-Lauroyl-L-glutamine-d23 simplifies ¹H NMR spectra by eliminating the strong aliphatic proton signals from the C12 fatty acyl moiety . This enables clearer observation of the L-glutamine backbone protons and any interacting biomolecules, facilitating studies of micelle structure, protein-detergent interactions, and conformational dynamics. The compound can also serve as a ²H NMR probe for investigating membrane-mimetic environments.

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